![molecular formula C17H19Cl2N3O2S B4650922 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide](/img/structure/B4650922.png)
4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide
Overview
Description
4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide, also known as DPCPX, is a selective adenosine A1 receptor antagonist. It was first synthesized in the early 1990s and has since been extensively studied for its potential use in scientific research.
Mechanism of Action
4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing its activation. This leads to a decrease in the downstream signaling pathways that are activated by adenosine, resulting in a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects in various studies. It has been shown to decrease heart rate and blood pressure, reduce inflammation, and improve cognitive function in animal models. It has also been shown to have potential anti-cancer effects through its ability to inhibit angiogenesis and promote apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide in lab experiments is its selectivity for the adenosine A1 receptor, which allows for more specific and targeted studies. However, one limitation of using 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide is its potential to interact with other receptors or proteins, which could lead to off-target effects and complicate the interpretation of results.
Future Directions
There are several potential future directions for research involving 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease, where it has been shown to improve cognitive function in animal models. Another area of interest is its potential use in the treatment of cancer, where it has shown promise as an anti-angiogenic and pro-apoptotic agent. Additionally, further studies could be conducted to investigate the potential for 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide to interact with other receptors or proteins, which could lead to the development of new drugs with improved selectivity and efficacy.
Scientific Research Applications
4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-N-propyl-1-piperazinecarboxamide has been widely used in scientific research to study the adenosine A1 receptor and its role in various physiological and pathological processes. It has been used in studies related to cardiovascular disease, neurodegenerative disorders, and cancer.
properties
IUPAC Name |
4-(3,6-dichloro-1-benzothiophene-2-carbonyl)-N-propylpiperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2N3O2S/c1-2-5-20-17(24)22-8-6-21(7-9-22)16(23)15-14(19)12-4-3-11(18)10-13(12)25-15/h3-4,10H,2,5-9H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWMWDYTYDGODS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCN(CC1)C(=O)C2=C(C3=C(S2)C=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,6-dichloro-1-benzothiophen-2-yl)carbonyl]-N-propylpiperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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